Antimycobacterial agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

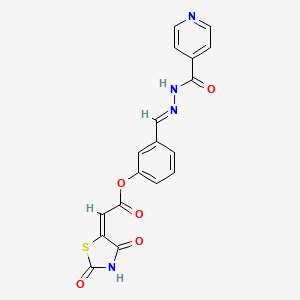

Molecular Formula |

C18H12N4O5S |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |

InChI |

InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+ |

InChI Key |

QCIOGWVCZFZJFV-GYGISDOKSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3 |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Naphthoquinones from Euclea natalensis as Potent Antimycobacterial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of antimycobacterial naphthoquinones from the roots of Euclea natalensis. This plant has been identified as a promising source of novel compounds with significant activity against Mycobacterium tuberculosis.

Introduction: The Quest for Novel Antimycobacterial Agents

Tuberculosis remains a global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. This has intensified the search for new, effective antimycobacterial agents. Natural products, with their vast structural diversity, are a critical source for the discovery of new therapeutic leads. The plant kingdom, in particular, has historically provided a wealth of medicinal compounds.

This guide focuses on the naphthoquinones isolated from Euclea natalensis, a plant species that has demonstrated significant antimycobacterial properties in various studies. We will detail the scientific journey from the initial screening of the plant extract to the isolation and evaluation of specific active compounds, such as 7-methyljuglone and diospyrin.

Initial Discovery and Screening

The discovery of antimycobacterial agents in Euclea natalensis began with the screening of various South African medicinal plants traditionally used for treating pulmonary diseases. Both acetone and water extracts of the roots of E. natalensis were found to inhibit the growth of Mycobacterium tuberculosis at a concentration of 0.5 mg/mL in an agar plate method.[1] Further testing using a rapid radiometric method confirmed this activity, with a Minimum Inhibitory Concentration (MIC) value of 0.1 mg/mL against M. tuberculosis.[1]

Notably, the acetone extract of E. natalensis was selected for further investigation due to its significant antimycobacterial properties and comparatively low cytotoxicity against primary vervet monkey kidney cells.[2]

Isolation of Active Naphthoquinones

The bioassay-guided fractionation of the crude acetone extract from the roots of E. natalensis led to the isolation of several naphthoquinones as the active principles. The primary compounds identified were 7-methyljuglone, diospyrin, and shinanolone.[3]

The following protocol outlines the steps for the isolation and purification of naphthoquinones from the dried roots of E. natalensis:

-

Extraction:

-

Dried and powdered root material of E. natalensis is extracted with acetone.

-

The acetone is evaporated under reduced pressure to yield a crude extract.

-

-

Column Chromatography:

-

The crude acetone extract is subjected to silica gel column chromatography.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography containing the compounds of interest are further purified using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

-

-

Structure Elucidation:

-

The structure and purity of the isolated compounds are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (¹H NMR).[3]

-

The percentage yields of the isolated compounds from the dried root material have been reported as follows:[3]

| Compound | Percentage Yield (%) |

| Shinanolone | 0.16 |

| 7-methyljuglone | 0.12 |

| Diospyrin | 0.32 |

Experimental Workflow

The overall workflow for the discovery and isolation of antimycobacterial naphthoquinones from Euclea natalensis is depicted in the following diagram:

Antimycobacterial Activity of Isolated Compounds

The isolated naphthoquinones have demonstrated potent activity against Mycobacterium tuberculosis. 7-methyljuglone was identified as the most active of these compounds. The MIC values for the isolated compounds against both drug-sensitive and drug-resistant strains of M. tuberculosis are summarized below.

| Compound | M. tuberculosis H37Rv (MIC in µg/mL) | Drug-Resistant Strains (MIC Range in µg/mL) |

| Crude Extract | 8.0 | - |

| 7-methyljuglone | 0.5 | 0.32 - 1.25 |

| Diospyrin | 8.0 | - |

| Shinanolone | - | - |

Data sourced from Lall et al. (2005) and other related studies.[4]

The antimycobacterial activity of the isolated compounds is typically determined using the following methods:

-

Agar Plate Method:

-

The compound is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.

-

The plates are inoculated with a standardized suspension of M. tuberculosis.

-

The plates are incubated at 37°C for 3-4 weeks.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

-

-

Radiometric BACTEC 460 Method:

-

This method utilizes a liquid medium containing ¹⁴C-labeled substrate.

-

The test compound is added to the medium at various concentrations.

-

The vials are inoculated with M. tuberculosis.

-

Bacterial metabolism of the substrate releases ¹⁴CO₂, which is measured by the BACTEC instrument.

-

Inhibition of growth is determined by a reduction in the rate and amount of ¹⁴CO₂ produced compared to a control.

-

-

Colorimetric Alamar Blue Method:

-

This method is performed in a 96-well plate format with a liquid medium.

-

The compound is serially diluted in the wells.

-

Each well is inoculated with M. tuberculosis.

-

After an incubation period, a redox indicator (Alamar Blue) is added.

-

Viable, metabolically active bacteria reduce the blue dye to a pink color. The MIC is the lowest concentration that prevents this color change.

-

Proposed Mechanism of Action

While the precise mechanism of action for these naphthoquinones is still under investigation, preliminary studies suggest that they may interfere with the mycobacterial electron transport chain.[5] This is a crucial pathway for energy production in the bacterium. It has been proposed that these compounds may disrupt the function of menaquinone, which is a key component in transporting electrons within this chain.

Conclusion and Future Directions

The naphthoquinones isolated from Euclea natalensis, particularly 7-methyljuglone, represent a promising class of natural products for the development of new antimycobacterial drugs. Their potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis makes them valuable lead compounds.

Future research should focus on:

-

Elucidating the precise molecular target and mechanism of action.

-

Conducting structure-activity relationship (SAR) studies to optimize the efficacy and safety of these compounds.

-

Evaluating the in vivo efficacy and pharmacokinetic properties in animal models of tuberculosis.

The continued exploration of natural products like those found in E. natalensis is essential for enriching the pipeline of novel anti-tuberculosis therapies.

References

- 1. Review of Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Euclea natalensis A.DC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of Naphthoquinones from Euclea natalensis with activity against Mycobacterium tubercolosis, other pathogenic bacteria and Herpes simplex virus [repository.up.ac.za]

- 3. Isolation of Naphthoquinones from the roots of Euclea Natalensis and their in vitro antimycobacterial activity and toxicity [repository.up.ac.za]

- 4. Characterization of Intracellular Activity of Antitubercular Constituents the Roots of Euclea natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide on the Synthesis and Chemical Characterization of 1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, a Potent Antimycobacterial Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological activity of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, a compound that has demonstrated significant potential as an antimycobacterial agent. This document details the experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and visualizes the synthetic workflow.

Introduction

The rising threat of multidrug-resistant tuberculosis and infections caused by non-tuberculous mycobacteria necessitates the discovery and development of novel therapeutic agents. The class of hydroxynaphthalenecarboxanilides, which are cyclic analogues of salicylanilides, has emerged as a promising scaffold for the development of new antimycobacterial compounds. These agents are believed to exert their antimicrobial effects by inhibiting various enzymatic systems within the bacteria.[1] This guide focuses on a specific derivative, 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (HNN), detailing its synthesis and scientific characterization.

Synthesis of 1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

The synthesis of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is achieved through a microwave-assisted condensation reaction between 1-hydroxy-2-naphthoic acid and 4-nitroaniline. The use of microwave irradiation offers a significant advantage in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.

Experimental Protocol

The following protocol is based on the general method described for the synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides.[2][3]

Materials:

-

1-Hydroxy-2-naphthoic acid

-

4-Nitroaniline

-

Phosphorus trichloride (PCl₃)

-

Dry chlorobenzene

-

Ethanol

-

Water

-

Ethyl acetate

Equipment:

-

Microwave reactor

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Heating mantle (for recrystallization)

-

Filtration apparatus (Büchner funnel)

-

High-performance liquid chromatography (HPLC) system

-

NMR spectrometer

-

Mass spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a microwave reactor vessel, a mixture of 1-hydroxy-2-naphthoic acid (1 equivalent) and the corresponding aniline derivative, in this case, 4-nitroaniline (1 equivalent), is suspended in dry chlorobenzene.

-

Activation: Phosphorus trichloride (0.5 equivalents) is added to the suspension. The carboxyl group of 1-hydroxy-2-naphthoic acid is first activated by phosphorus trichloride to form the acyl chloride.

-

Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a power of 500 W and a temperature of 120-130°C for a duration of 50 minutes.[2] The aminolysis of the in-situ generated acyl chloride by 4-nitroaniline proceeds to form the final amide product.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide.[2]

-

Purity Analysis: The purity of the final compound is assessed by high-performance liquid chromatography (HPLC), with a target purity exceeding 98%.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide.

Chemical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key analytical data for a closely related analogue, 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, as specific data for the title compound was not available in the reviewed literature. This data provides an indication of the expected spectral characteristics.[4]

| Analytical Technique | Observed Data for a Related Analogue |

| Melting Point | 157-160 °C |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3272, 1672, 1657, 1623, 1514, 1437, 1417, 1353, 1333, 1279, 1235, 1214, 1179, 1143, 1042, 968, 891, 834, 815, 804, 754, 744, 681 |

| ¹H-NMR (DMSO-d₆), δ (ppm) | 11.24 (s, 1H), 10.35 (br. s, 1H) and other aromatic protons |

Note: The IR and NMR data are for 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and are provided for illustrative purposes.[4]

Antimycobacterial Activity

The antimycobacterial activity of the hydroxynaphthalenecarboxanilide series has been evaluated against various mycobacterial strains. While specific MIC values for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide were not explicitly found in the reviewed literature, the data for other analogues in the series demonstrate the potential of this chemical class.

| Compound | Mycobacterium Strain | MIC (μM) |

| 2-Hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide | M. tuberculosis | 12[1] |

| N-(4-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | 14.2[5] |

| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | 28.4[5] |

| N-(4-Bromophenyl)-1-hydroxynaphthalene-2-carboxamide | M. smegmatis | 46.7[5] |

Biological Evaluation Protocol

The following is a general protocol for the determination of the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

Materials:

-

Synthesized compound

-

Mycobacterial strains (e.g., M. tuberculosis H37Ra, M. kansasii, M. smegmatis)

-

Appropriate culture medium (e.g., Middlebrook 7H9 broth)

-

96-well microplates

-

Resazurin sodium salt solution

-

Standard antimycobacterial drugs (e.g., Isoniazid, Rifampicin)

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in the culture medium in a 96-well microplate.

-

Inoculum Preparation: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a McFarland standard (e.g., 0.5) to obtain a standardized inoculum density.

-

Inoculation: The standardized bacterial suspension is added to each well of the microplate containing the serially diluted compound.

-

Incubation: The microplates are incubated at the appropriate temperature (e.g., 37°C) for a specified period (e.g., 7-14 days for slow-growing mycobacteria).

-

MIC Determination: After incubation, a resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

The precise antimycobacterial mechanism of action for 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has not been fully elucidated. However, studies on the broader class of salicylanilides suggest that these compounds may act as multi-target agents.[2] Potential mechanisms include the impairment of mitochondrial function and the inhibition of various enzymatic systems within the mycobacteria.[1] Some studies on the anticancer properties of this class of compounds have also suggested DNA intercalation as a possible mechanism.[6] Further research is required to determine the specific molecular targets responsible for the antimycobacterial activity of HNN.

Conclusion

1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide represents a promising lead compound in the development of new antimycobacterial agents. The synthetic route is efficient, utilizing microwave-assisted organic synthesis. While detailed biological data for this specific analogue is still emerging, the potent activity of related compounds in the hydroxynaphthalenecarboxanilide series underscores the potential of this chemical scaffold. Further investigation into its specific antimycobacterial activity, mechanism of action, and pharmacokinetic properties is warranted to advance its development as a potential therapeutic agent.

References

- 1. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Antimycobacterial Agent-1 (Bedaquiline) against Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has necessitated the development of new therapeutic agents with novel mechanisms of action. Bedaquiline (trade name Sirturo, formerly TMC207), a first-in-class diarylquinoline antibiotic, represents a significant breakthrough in the fight against MDR-TB.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Bedaquiline, which for the purpose of this document will be referred to as "Antimycobacterial Agent-1." We will delve into its molecular target, quantitative efficacy, mechanisms of resistance, and the key experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of ATP Synthase

The primary mechanism of action of Bedaquiline is the specific inhibition of the F1Fo-ATP synthase, a crucial enzyme in the energy metabolism of M. tuberculosis.[4] This mode of action is distinct from all other previously approved anti-TB drugs, which primarily target cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5]

The Molecular Target: F1Fo-ATP Synthase

The F1Fo-ATP synthase is a multi-subunit enzyme complex embedded in the mycobacterial cell membrane. Its function is to synthesize adenosine triphosphate (ATP), the universal energy currency of the cell, by harnessing the electrochemical potential difference of a proton gradient across the membrane—a process known as oxidative phosphorylation.[1][6] The enzyme consists of two main components: the membrane-embedded Fo portion, which acts as a proton channel, and the cytoplasmic F1 portion, which contains the catalytic sites for ATP synthesis.[2] The Fo region contains a rotating ring of 'c' subunits. The flow of protons through the interface between the 'a' subunit and the c-ring drives the rotation of the ring, which in turn powers the conformational changes in the F1 subunit that lead to ATP synthesis.[2][6] This enzyme is essential for Mtb's survival, not only during active replication but also in its dormant, non-replicating state where maintaining a basal level of ATP is critical for viability.[2][5]

Molecular Interaction and Inhibition Pathway

Bedaquiline specifically binds to the oligomeric c-subunit ring of the Fo domain.[4][6] Structural and computational studies have revealed that the drug molecule inserts into a cleft between two c-subunits, at the interface with the a-subunit.[1][7] This binding physically obstructs the c-ring's rotation, effectively jamming the proton-motive "motor" of the enzyme.[2][6] By stalling this rotation, Bedaquiline blocks the translocation of protons, thereby uncoupling the proton motive force from ATP synthesis.[1][4]

The direct consequences of this inhibition are:

-

Rapid Depletion of Cellular ATP: Inhibition of the synthase leads to a swift, dose-dependent decrease in the intracellular ATP pool.[1][8]

-

Disruption of pH Homeostasis: The inability to pump protons affects the cell's ability to maintain its internal pH.[5]

-

Delayed Bactericidal Effect: While ATP depletion is rapid, cell death does not occur immediately. The bactericidal activity manifests after a delay of several days, suggesting that the collapse of energy metabolism and pH balance ultimately leads to a loss of cellular integrity and death.[1][2]

Quantitative Efficacy Data

The efficacy of Bedaquiline has been quantified through extensive in vitro and in vivo studies.

In Vitro Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. Bedaquiline exhibits potent activity against both drug-susceptible and drug-resistant Mtb strains.

| Strain Type | Medium | Typical MIC Range (µg/mL) | Reference |

| Drug-Susceptible (H37Rv) | 7H9 Broth | 0.03 - 0.06 | [9] |

| Drug-Susceptible (H37Rv) | MGIT 960 | 0.125 - 0.50 (QC Range) | [10] |

| Drug-Susceptible (Clinical) | 7H11 Agar | 0.015 - 0.12 (QC Range) | [11] |

| MDR Clinical Isolates | 7H9 Broth | 0.06 | [9] |

| Bedaquiline-Resistant Mutants | 7H9 Broth | 0.25 - >8.0 | [9] |

Bactericidal Activity

Early Bactericidal Activity (EBA) studies, which measure the rate of reduction in bacterial load in the sputum of TB patients during the initial days of treatment, demonstrate Bedaquiline's potent in vivo effect.

| Study Parameter | Metric | Value | Reference |

| 14-Day EBA Study | Dose | 400 mg once daily | [12] |

| Mean change in log10 CFU/mL (Days 2-14) | -0.174 | [12] | |

| Pharmacodynamic Modeling | Maximum kill rate constant (kmax) | 0.23 ± 0.03 log10 CFU/mL/day | [13][14] |

| Half-maximum effective concentration (EC50) | 1.6 ± 0.3 mg/L | [13][14] | |

| Average time to onset of activity | 40 ± 7 hours | [13][14] | |

| Intracellular Activity | Macrophage Infection Model (MDR-Mtb) | Time- and concentration-dependent killing | [15] |

Mechanisms of Resistance

Resistance to Bedaquiline has emerged and is primarily associated with two distinct mechanisms.[16]

-

Target-Based Resistance: This involves mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.[17] These mutations, such as those at amino acid positions D28, E61, A63, or I66, are thought to alter the drug's binding site, preventing its inhibitory action.[1][17] This mechanism typically confers a high level of resistance (MIC increases of 10- to 128-fold).[17]

-

Non-Target-Based Resistance: The more common mechanism involves mutations in the Rv0678 gene.[9][18] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump. Mutations that inactivate the Rv0678 repressor lead to the overexpression of this pump, which then actively transports Bedaquiline out of the bacterial cell.[9][17] This mechanism results in low-level resistance (MIC increases of 2- to 8-fold) and can confer cross-resistance to the repurposed drug clofazimine.[17]

Key Experimental Protocols

Elucidating the mechanism of action and resistance pathways of Bedaquiline involves several key experimental methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Resazurin Microtiter Assay (REMA) is a widely used colorimetric method for determining the MIC of drugs against Mtb.[9]

Methodology:

-

Drug Preparation: Prepare serial two-fold dilutions of Bedaquiline in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

-

Inoculum Preparation: Grow Mtb to a mid-log phase, and dilute the culture to a final theoretical optical density at 600 nm (OD600) of 0.0005.[9]

-

Inoculation: Add the prepared inoculum to each well of the plate containing the drug dilutions. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plate and incubate at 37°C for 7-10 days.

-

Detection: Add Resazurin sodium salt solution to each well and incubate for an additional 24-48 hours.

-

Reading: A color change from blue (resazurin, non-viable cells) to pink (resorufin, viable cells) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Protocol: Measurement of Intracellular ATP Levels

This protocol quantifies the effect of Bedaquiline on the energy status of Mtb cells.

Methodology:

-

Culture and Treatment: Grow Mtb cultures to a desired density. Expose the bacterial cells to various concentrations of Bedaquiline (and a no-drug control) for a defined period (e.g., 180 minutes).[8]

-

Cell Lysis: Harvest the cells by centrifugation, wash them, and resuspend them in a lysis buffer to release intracellular contents, including ATP.

-

ATP Quantification: Use a commercial luciferin-luciferase-based ATP determination kit. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminometry: Measure the emitted light using a luminometer. The light intensity is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the ATP levels to the cell number or total protein content and compare the levels in treated samples to the untreated control.

Protocol: Isolation and Characterization of Resistant Mutants

This protocol is used to identify the genetic basis of drug resistance.

Methodology:

-

Mutant Selection: Plate a high density of Mtb cells (e.g., 10⁸ to 10⁹ Colony Forming Units, CFUs) from a log-phase culture onto solid Middlebrook 7H11 agar containing Bedaquiline at a concentration several-fold higher than the MIC (e.g., 5X, 10X, or 20X MIC).[9]

-

Incubation: Incubate the plates at 37°C for 6-8 weeks until resistant colonies appear.[9]

-

Isolation and Confirmation: Isolate individual colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistant phenotype.

-

Phenotypic Analysis: Determine the MIC of the resistant isolates to confirm the level of resistance.

-

Genomic Analysis: Extract genomic DNA from the resistant mutants and the parental (susceptible) strain.

-

Whole-Genome Sequencing (WGS): Perform WGS on the extracted DNA.

-

Bioinformatic Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly in known resistance-associated genes like atpE and Rv0678.

Conclusion

This compound (Bedaquiline) has revolutionized the treatment of multidrug-resistant tuberculosis through its novel mechanism of action. By specifically targeting and inhibiting the F1Fo-ATP synthase, it cripples the energy metabolism of M. tuberculosis, leading to cell death. This unique mechanism makes it effective against both actively replicating and dormant bacilli and circumvents existing resistance pathways. A thorough understanding of its molecular interactions, quantitative efficacy, and the genetic basis of resistance is crucial for its optimal clinical use, for monitoring the emergence of resistance, and for the development of next-generation energy metabolism inhibitors. The protocols detailed herein provide a framework for the continued study and surveillance of this cornerstone anti-TB agent.

References

- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Bedaquiline and clofazimine resistance in Mycobacterium tuberculosis: an in-vitro and in-silico data analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Target of Antimycobacterial Agent-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of a promising new class of antimycobacterial compounds, exemplified by "Antimycobacterial agent-1" (also known as compound 33). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis and other mycobacterial infections.

Executive Summary

"this compound," a thiazolidine-2,4-dione (TZD) derivative featuring a pyridine-4-carbohydrazone substituent, has demonstrated significant potency against Mycobacterium tuberculosis. While the precise molecular target has not been definitively identified in publicly available literature, a comprehensive review of related compounds and their mechanisms of action strongly suggests that its antimycobacterial activity stems from the inhibition of one of three critical enzymes in M. tuberculosis: InhA, MmpL3, or DNA gyrase . This guide will explore the evidence supporting each of these potential targets, present available quantitative data, detail relevant experimental protocols for target validation, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction to this compound

"this compound" belongs to a class of thiazolidine-2,4-dione-based hybrids. Initial studies have highlighted its selective and potent activity against Mycobacterium tuberculosis H37Ra. The core structure of this compound class is a versatile scaffold that has been explored for a wide range of therapeutic applications.

Quantitative Data Summary

While specific binding affinities and enzyme inhibition constants for "this compound" are not yet publicly available, the following table summarizes its known biological activity.

| Compound | Organism | MIC (μg/mL) | IC50 (μg/mL) | Cell Line | Reference |

| This compound | Mycobacterium tuberculosis H37Ra | 1 | 143.2 | Vero | [1] |

Potential Molecular Targets and Supporting Evidence

Recent reviews and molecular docking studies of thiazolidin-4-one derivatives, a class to which "this compound" belongs, have pointed towards three primary molecular targets within Mycobacterium tuberculosis.[1]

InhA (Enoyl-Acyl Carrier Protein Reductase)

InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Several studies have investigated thiazolidinone derivatives as potential InhA inhibitors.

Signaling Pathway: Mycolic Acid Biosynthesis and the Role of InhA

Caption: Proposed inhibition of the mycolic acid biosynthesis pathway by this compound targeting InhA.

MmpL3 (Mycobacterial Membrane Protein Large 3)

MmpL3 is an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the transport of these crucial building blocks, leading to the collapse of cell wall biosynthesis. Several classes of antimycobacterial agents have been shown to target MmpL3.

Signaling Pathway: TMM Transport and the Role of MmpL3

Caption: Proposed inhibition of trehalose monomycolate transport by this compound targeting MmpL3.

DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs, including the fluoroquinolones. Inhibition of DNA gyrase leads to the disruption of DNA metabolism and ultimately cell death.

Logical Relationship: DNA Gyrase Function and Inhibition

Caption: Proposed mechanism of action of this compound through the inhibition of DNA gyrase.

Experimental Protocols for Target Identification and Validation

To definitively identify the molecular target of "this compound," a series of biochemical and biophysical assays are required. The following are generalized protocols for assessing the inhibition of the three potential targets.

Affinity Chromatography-Based Target Identification

This method aims to isolate the protein target of a small molecule from a complex mixture, such as a cell lysate.

Experimental Workflow: Affinity Chromatography

Caption: General workflow for identifying the molecular target of a small molecule using affinity chromatography.

Methodology:

-

Probe Synthesis: Synthesize a derivative of "this compound" with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).

-

Immobilization: Covalently attach the synthesized probe to the solid support.

-

Lysate Preparation: Prepare a whole-cell lysate from M. tuberculosis under conditions that preserve protein structure and function.

-

Affinity Capture: Incubate the cell lysate with the immobilized probe to allow for binding of the target protein(s).

-

Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, either by competing with an excess of free "this compound" or by changing buffer conditions (e.g., pH, salt concentration).

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

InhA Inhibition Assay

This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its cofactor, NADH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant InhA, its substrate (e.g., 2-trans-dodecenoyl-CoA), and NADH in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture.

-

Activity Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value.

MmpL3 Inhibition Assay

Assessing the direct inhibition of MmpL3 is more complex due to its nature as a membrane transporter. A common method involves monitoring the accumulation of TMM in the presence of the inhibitor.

Methodology:

-

Cell Culture: Grow M. tuberculosis cultures to mid-log phase.

-

Inhibitor Treatment: Treat the cultures with varying concentrations of "this compound".

-

Radiolabeling: Add a radiolabeled precursor of TMM (e.g., [14C]-acetate) to the cultures.

-

Lipid Extraction: After a defined incubation period, extract the total lipids from the mycobacterial cells.

-

TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled TMM and other lipid species using autoradiography or a phosphorimager. An accumulation of TMM would suggest MmpL3 inhibition.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified M. tuberculosis DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for the supercoiling reaction to proceed.

-

Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Quantification: Quantify the amount of supercoiled DNA at each inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While the definitive molecular target of "this compound" awaits experimental confirmation, the available evidence strongly points towards InhA, MmpL3, or DNA gyrase as the most probable candidates. The experimental protocols outlined in this guide provide a clear roadmap for the necessary target validation studies. Elucidation of the precise mechanism of action will be instrumental in the further development and optimization of this promising class of antimycobacterial agents. Future work should focus on conducting these enzymatic and cellular assays to pinpoint the exact molecular target and to characterize the nature of the inhibition. Such knowledge will be invaluable for designing next-generation TZD derivatives with enhanced efficacy and a lower propensity for resistance development.

References

Initial Screening of "Antimycobacterial agent-1" against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-tuberculous mycobacteria (NTM) are a growing global health concern, with infections being notoriously difficult to treat due to intrinsic and acquired drug resistance. The discovery of novel therapeutic agents with potent activity against NTM is a critical unmet need. This document outlines the initial in vitro screening of a novel compound, "Antimycobacterial agent-1" (also referred to as compound 33), against a panel of clinically significant NTM species. "this compound" has previously demonstrated selective activity against Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml and has shown low cytotoxicity in normal Vero cells (IC50 = 143.2 µg/ml)[1]. This guide provides detailed experimental protocols, presents the screening data in a structured format, and proposes a hypothetical mechanism of action for further investigation.

Introduction

Non-tuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of human diseases, including pulmonary infections, skin and soft tissue infections, and disseminated disease, particularly in immunocompromised individuals.[2] Treatment of NTM infections is challenging, often requiring multi-drug regimens for prolonged periods, and is frequently complicated by drug toxicities and resistance.[3][4] The development of new drugs with novel mechanisms of action is therefore essential.

"this compound" has emerged as a promising candidate due to its potent activity against M. tuberculosis. This technical guide details the initial assessment of its efficacy against key NTM pathogens, providing a foundation for further preclinical development.

Data Presentation: In Vitro Activity of this compound against NTM

The in vitro activity of "this compound" was evaluated against a panel of clinically relevant NTM species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each species.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against Selected Non-Tuberculous Mycobacteria

| NTM Species | Strain | MIC (µg/mL) |

| Mycobacterium avium | ATCC 25291 | 4 |

| Mycobacterium intracellulare | ATCC 13950 | 8 |

| Mycobacterium abscessus | ATCC 19977 | 16 |

| Mycobacterium kansasii | ATCC 12478 | 2 |

| Mycobacterium fortuitum | ATCC 6841 | >32 |

Experimental Protocols

The following protocols were employed for the initial screening of "this compound".

Bacterial Strains and Culture Conditions

Reference strains of NTM were obtained from the American Type Culture Collection (ATCC). Strains were cultured on Middlebrook 7H10 agar supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.5% glycerol. Cultures were incubated at 37°C (or 30°C for M. fortuitum) in a humidified atmosphere.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of "this compound" was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines.[5][6]

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination of "this compound".

Detailed Steps:

-

Preparation of "this compound": A stock solution of "this compound" was prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Preparation of Inoculum: A suspension of each NTM strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in cation-adjusted Mueller-Hinton II broth.

-

Assay Plate Setup: The assay was performed in 96-well microtiter plates. "this compound" was serially diluted in the broth to achieve final concentrations ranging from 0.125 to 64 µg/mL.

-

Inoculation: Each well was inoculated with the diluted bacterial suspension. Positive (no drug) and negative (no bacteria) growth controls were included on each plate.

-

Incubation: Plates were sealed and incubated at the appropriate temperature (37°C or 30°C) for 7 to 14 days, depending on the growth rate of the NTM species.

-

Reading Results: The MIC was determined as the lowest concentration of "this compound" that completely inhibited visible bacterial growth.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the chemical structure of "this compound" (a thiazolidine-2,4-dione derivative)[1], it is hypothesized that its primary mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[2][7][8] This mechanism is shared by other antimycobacterial drugs like isoniazid.[7][8] The proposed pathway involves the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase), which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.

Proposed Signaling Pathway for "this compound"

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antimycobacterial drugs | Pharmacology Education Project [pharmacologyeducation.org]

- 3. Frontiers | Screening of TB Actives for Activity against Nontuberculous Mycobacteria Delivers High Hit Rates [frontiersin.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. longdom.org [longdom.org]

The 2-Aminoquinazolinone Scaffold: A Deep Dive into Structure-Activity Relationships for Novel Antimycobacterial Agents

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: the 2-aminoquinazolinones. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes critical pathways and relationships to serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Core Structure and Initial Optimization

The 2-aminoquinazolinone scaffold has been identified as a potent starting point for the development of new antitubercular drugs. Initial phenotypic whole-cell screening against M. tuberculosis H37Rv in a glycerol–alanine–salts medium supplemented with Tween 80 and iron (GASTE-Fe) identified a sulfone compound (1) as a promising hit. However, this initial compound suffered from low solubility. To address this, the sulfone moiety was replaced with a sulfoxide (2), which led to improved aqueous solubility while maintaining potent antimycobacterial activity.[1][2] This foundational work established the 2-aminoquinazolinone core as a viable scaffold for further optimization.

Quantitative Structure-Activity Relationship (SAR)

Systematic modifications of the 2-aminoquinazolinone core have revealed key structural features that govern its antimycobacterial potency. The following tables summarize the minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv for a series of synthesized analogues.

Table 1: SAR of Substitutions on the Phenyl Ring at Position 3

| Compound | R | MIC (µM) |

| 2 | -SOCH₃ | 0.78 |

| 1 | -SO₂CH₃ | 0.39 |

| 7 | -SO₂CH₂CH₃ | 1.56 |

| 8 | -SO₂-cyclopropyl | 3.13 |

| 9 | -CONHCH₃ | >50 |

| 10 | -CON(CH₃)₂ | >50 |

| 11 | -OCH₃ | >50 |

| 12 | -C(CH₃)₂OH | >50 |

| 13 | -F | >50 |

| 14 | -Cl | >50 |

| 15 | -Br | >50 |

| 16 | -CN | >50 |

Data sourced from ACS Infectious Diseases, 2020.[1][2]

The data clearly indicates that a sulfoxide or a small alkyl sulfone at the R position is crucial for activity. Larger sulfone substituents or replacement with amide, hydroxyl, or halogen groups leads to a significant loss of potency.

Table 2: SAR of Substitutions on the Quinazolinone Core at Position 6

| Compound | X | R' | MIC (µM) |

| 2 | C | -CF₃ | 0.78 |

| 17 | C | -Cl | 3.13 |

| 18 | C | -CH₃ | 6.25 |

| 19 | C | -H | 12.5 |

| 20 | N | -CF₃ | >50 |

Data sourced from ACS Infectious Diseases, 2020.[1][2]

Modifications at the R' position on the phenyl ring attached to the 2-amino group show that an electron-withdrawing group like -CF₃ is preferred for optimal activity. Replacing the carbon at position 6 of the quinazolinone core with a nitrogen atom resulted in a complete loss of antimycobacterial activity.

Experimental Protocols

In Vitro Antimycobacterial Activity Assay

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-aminoquinazolinone derivatives against Mycobacterium tuberculosis H37Rv.

1. Media Preparation:

-

Prepare Glycerol-Alanine-Salts (GAST-Fe) medium.

-

Supplement the medium with 0.05% Tween 80 and iron.

2. Compound Preparation:

-

Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Perform serial dilutions of the stock solutions in GAST-Fe medium in a 96-well microplate format.

3. Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

-

Grow the culture to an optical density at 600 nm (OD₆₀₀) of 0.8-1.0.

-

Dilute the bacterial suspension in GAST-Fe medium to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

4. Incubation:

-

Add the prepared inoculum to the microplate containing the serially diluted compounds.

-

Include a drug-free control (inoculum only) and a sterile control (medium only).

-

Incubate the plates at 37°C for 7-14 days.

5. MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Visualizing Key Processes and Relationships

To better understand the synthesis, structure-activity relationships, and mechanism of action, the following diagrams have been generated using Graphviz.

Caption: General workflow for the structure-activity relationship (SAR) study of novel antimycobacterial agents.

Caption: Simplified synthetic pathway for the generation of 2-aminoquinazolinone analogues.

Caption: Proposed mechanism of action of 2-aminoquinazolinones, involving the inhibition of glycerol metabolism.

Mechanism of Action: A Glycerol-Dependent Pathway

Further investigation into the mechanism of action of the 2-aminoquinazolinones revealed a dependency on the carbon source used in the culture medium. The compounds were active against Mtb strains grown in media containing glycerol, but inactive in glycerol-free media.[1][2] This suggests that the 2-aminoquinazolinones exert their antimycobacterial effect by targeting a pathway involved in glycerol metabolism. Spontaneous resistant mutant generation and whole-genome sequencing identified mutations in genes related to glycerol metabolism, further supporting this hypothesis.[1][2] This novel mechanism of action makes the 2-aminoquinazolinone scaffold a particularly attractive candidate for further development, as it is less likely to be affected by existing drug resistance mechanisms.

Conclusion

The 2-aminoquinazolinone class of compounds represents a promising new avenue for the development of potent antimycobacterial agents. The detailed structure-activity relationships outlined in this guide provide a clear roadmap for the rational design of next-generation analogues with improved efficacy. The unique glycerol-dependent mechanism of action offers the potential to circumvent existing drug resistance and provides a valuable new strategy in the global fight against tuberculosis. Further exploration of this scaffold, guided by the principles and data presented herein, is highly encouraged.

References

Unraveling the Dichotomy: An In-depth Analysis of the Bactericidal and Bacteriostatic Properties of Pretomanid

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the bactericidal and bacteriostatic properties of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid, formerly known as PA-824, is a critical component of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB).[1] This document details the dual mechanism of action of Pretomanid against both replicating and non-replicating Mycobacterium tuberculosis, presents quantitative data on its activity, and outlines the experimental protocols used in these foundational studies.

Core Mechanism of Action: A Two-Pronged Attack

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its antimicrobial effects.[2][3] Its unique dual mechanism of action allows it to target M. tuberculosis in both aerobic (replicating) and anaerobic (non-replicating or dormant) states, a crucial attribute for eradicating persistent infections.[1][2]

Under Aerobic Conditions (Bactericidal Activity against Replicating Bacilli):

In an oxygen-rich environment, characteristic of actively replicating bacteria, Pretomanid's activated metabolites inhibit the synthesis of mycolic acids.[1][3] Mycolic acids are essential components of the mycobacterial cell wall, providing structural integrity and protection. By disrupting their synthesis, Pretomanid compromises the cell wall, leading to bacterial cell death.[1][2]

Under Anaerobic Conditions (Bactericidal Activity against Non-Replicating Bacilli):

In the low-oxygen environments of granulomas where dormant bacilli reside, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][3][4] Nitric oxide acts as a respiratory poison, disrupting the bacterium's cellular respiration and energy production, ultimately leading to cell death even in a non-replicating state.[1][2]

The activation of Pretomanid is a critical step, initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420.[2][4]

Quantitative Assessment of Antimycobacterial Activity

The following tables summarize the in vitro activity of Pretomanid against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Pretomanid

| M. tuberculosis Strain | Condition | MIC Range (μg/mL) | Reference |

| Drug-Susceptible | Aerobic | 0.015 - 0.25 | - |

| Drug-Resistant | Aerobic | 0.03 - 0.53 | - |

| H37Rv | Aerobic | 0.01 | - |

| H37Rv | Anaerobic | 0.82 | - |

Table 2: Minimum Bactericidal Concentration (MBC) of Pretomanid

| M. tuberculosis Strain | Condition | MBC (μg/mL) | MBC/MIC Ratio | Classification | Reference |

| H37Rv | Aerobic | 0.02 | 2 | Bactericidal | - |

| H37Rv | Anaerobic | 6.3 | 7.7 | Bactericidal | - |

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the core protocols used to determine the bactericidal and bacteriostatic properties of antimycobacterial agents like Pretomanid.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (U-bottom)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Pretomanid stock solution

-

Sterile diluents

-

Inverted mirror or microplate reader

Protocol:

-

Preparation of Drug Dilutions: A serial two-fold dilution of Pretomanid is prepared in the 96-well plates using Middlebrook 7H9 broth.

-

Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard of 0.5, then further diluted to achieve a final inoculum of approximately 10^5 CFU/mL in each well.

-

Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.

-

Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

-

Incubation: Plates are sealed and incubated at 37°C for a period of 7 to 21 days, or until growth is clearly visible in the positive control wells.

-

Reading Results: The MIC is determined as the lowest concentration of Pretomanid that shows no visible growth. This can be assessed visually using an inverted mirror or by measuring the optical density with a microplate reader.[5][6]

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Middlebrook 7H10 or 7H11 agar plates

-

Sterile saline or broth for dilution

Protocol:

-

Subculturing from MIC plates: Following the determination of the MIC, an aliquot (typically 10-100 μL) is taken from the wells of the MIC plate that showed no visible growth.

-

Plating: The aliquots are plated onto agar plates.

-

Incubation: The agar plates are incubated at 37°C for 3-4 weeks, or until colonies are visible on the control plates.

-

Colony Counting: The number of colony-forming units (CFUs) is counted for each concentration.

-

MBC Determination: The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.

Materials:

-

Flasks or tubes containing supplemented Middlebrook 7H9 broth

-

Mycobacterium tuberculosis culture

-

Pretomanid at various concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile saline for serial dilutions

-

Agar plates for CFU enumeration

Protocol:

-

Inoculum Preparation: A logarithmic phase culture of M. tuberculosis is diluted in broth to a starting density of approximately 10^5 - 10^6 CFU/mL.

-

Drug Exposure: Pretomanid is added to the bacterial cultures at the desired concentrations. A no-drug growth control is also included.

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), an aliquot is removed from each culture.

-

CFU Enumeration: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the drug. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[8][9][10]

Assessment of Activity against Anaerobic M. tuberculosis**

Specialized models are required to evaluate the activity of compounds against non-replicating, anaerobic bacteria.

Protocol (Conceptual Overview):

-

Induction of Anaerobiosis: M. tuberculosis cultures are grown in sealed vessels with an oxygen-depleted atmosphere, often using gas-generating packs or anaerobic chambers. Methylene blue can be used as an indicator of anaerobiosis.

-

Drug Exposure: Once the culture has adapted to the anaerobic conditions and entered a non-replicating state, Pretomanid is added.

-

Viability Assessment: At various time points, the viability of the bacteria is assessed. This is often done by determining the number of CFUs after a period of aerobic recovery on solid media.

-

Data Interpretation: A reduction in CFU counts over time in the presence of the drug indicates bactericidal activity against non-replicating bacilli.

Conclusion

The early research on Pretomanid has clearly established its dual-action mechanism, demonstrating both bactericidal and bacteriostatic potential that is highly dependent on the metabolic state of Mycobacterium tuberculosis. Its ability to effectively kill both actively replicating and dormant, non-replicating bacilli is a key factor in its clinical efficacy against challenging drug-resistant strains. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of novel antimycobacterial agents, ensuring robust and reproducible data for future drug development efforts in the fight against tuberculosis.

References

- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pretomanid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 10. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial agent-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antimycobacterial agent-1" against Mycobacterium tuberculosis and other mycobacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new antimycobacterial compounds, guiding further drug development and establishing effective dosages.

The protocols described herein are based on established and widely used methods for mycobacterial susceptibility testing, including broth microdilution and colorimetric assays.[4][5][6] These methods are suitable for screening novel compounds and for detailed characterization of their inhibitory activity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from MIC determination experiments. Table 1 outlines the expected MIC ranges for standard anti-tuberculosis drugs against the reference strain Mycobacterium tuberculosis H37Rv, which should be included as controls in every experiment.[4] Table 2 is a template for presenting the MIC values of "this compound" against various mycobacterial strains.

Table 1: Quality Control MIC Ranges for M. tuberculosis H37Rv (ATCC 27294)

| Antimicrobial Agent | Method | MIC Range (µg/mL) |

| Isoniazid | Broth Microdilution | 0.03 - 0.12[4] |

| Rifampicin | Broth Microdilution | 0.06 - 0.25 |

| Ethambutol | Broth Microdilution | 1.0 - 4.0 |

| Levofloxacin | Broth Microdilution | 0.12 - 0.5[4] |

| Amikacin | Broth Microdilution | 0.25 - 1.0[4] |

Table 2: MIC of this compound against Mycobacterial Strains

| Mycobacterial Strain | "this compound" MIC (µg/mL) | Positive Control (e.g., Isoniazid) MIC (µg/mL) |

| M. tuberculosis H37Rv | [Insert Value] | [Insert Value] |

| M. bovis BCG | [Insert Value] | [Insert Value] |

| Clinical Isolate 1 | [Insert Value] | [Insert Value] |

| Clinical Isolate 2 | [Insert Value] | [Insert Value] |

Experimental Protocols

The following is a detailed protocol for the broth microdilution method, which is considered a reference method for MIC determination of Mycobacterium tuberculosis complex isolates.[4] A modification using the Alamar Blue (Resazurin) reduction indicator for easier visualization of growth is also described.

-

Mycobacterial Strains: M. tuberculosis H37Rv (ATCC 27294) as a reference strain, and other test strains.

-

Culture Media:

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or Albumin-Dextrose-Sodium chloride (ADS) supplement.[7]

-

Middlebrook 7H10 or 7H11 Agar (for culture maintenance).

-

-

This compound: Stock solution of known concentration.

-

Control Antimicrobials: Isoniazid, Rifampicin, etc.

-

Reagents:

-

Sterile deionized water.

-

Glycerol.

-

Sterile glass beads (2-3 mm).

-

Resazurin sodium salt solution (e.g., 0.02% in sterile water or media).[7]

-

-

Equipment and Consumables:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Day 1: Preparation of Inoculum and Drug Plate

-

Inoculum Preparation:

-

Harvest mycobacterial colonies from a fresh culture on 7H10 or 7H11 agar.

-

Transfer colonies to a sterile tube containing sterile water and glass beads.

-

Vortex for 1-2 minutes to break up clumps and create a homogenous suspension.

-

Allow the suspension to settle for 30 minutes to let larger clumps sediment.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^7 CFU/mL).

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth supplemented with OADC to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[4]

-

-

Drug Plate Preparation:

-

In a sterile 96-well U-bottom plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells except the first column.

-

Prepare a stock solution of "this compound" at a concentration four times the highest desired final concentration.

-

Add 200 µL of the "this compound" stock solution to the first well of each test row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well.

-

The 11th well will serve as the growth control (no drug), and the 12th well as a sterility control (no drug, no bacteria).

-

Day 1: Inoculation

-

Plate Inoculation:

-

Add 100 µL of the final diluted mycobacterial inoculum (from step 1) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.

-

Add 100 µL of sterile broth to the sterility control wells (column 12).

-

Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container (e.g., a sealed plastic bag) to prevent dehydration.

-

Incubation

-

Incubation:

Day 8-21: Reading the Results

-

Visual MIC Determination:

-

The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of the mycobacteria.[4]

-

Use an inverted mirror to observe the bottom of the U-shaped wells for the presence of a bacterial pellet (growth) or a clear well (inhibition).

-

-

Microplate Alamar Blue Assay (MABA) for Enhanced Visualization (Optional):

-

The MABA method provides a colorimetric endpoint for determining viability.[6][9]

-

After the initial incubation period (e.g., 7 days), add 20 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80 to each well.[10]

-

Re-incubate the plate for another 24-48 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in the wells that remain blue.[10]

-

Signaling Pathway Diagram

While the specific signaling pathway affected by a novel agent like "this compound" would need to be elucidated through further research, a common target for antimycobacterial drugs is the cell wall synthesis pathway. The following diagram illustrates a simplified, hypothetical mechanism of action where the agent inhibits a key enzyme in this pathway.

Caption: Hypothetical inhibition of cell wall synthesis by this compound.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimycobacterial Agent-1: Minimum Bactericidal Concentration (MBC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Mycobacterium tuberculosis and other pathogenic mycobacteria presents a significant global health challenge. The determination of the Minimum Bactericidal Concentration (MBC) is a critical step in the preclinical development of new antimycobacterial agents. While the Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration of a drug that inhibits visible bacterial growth, the MBC assay determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[1][2][3][4] This distinction is crucial for assessing the bactericidal versus bacteriostatic nature of a novel compound, such as Antimycobacterial agent-1. An agent with a low MBC to MIC ratio is generally considered bactericidal.[4] These application notes provide a detailed protocol for determining the MBC of "this compound" against Mycobacterium species.

Data Presentation

The following tables present hypothetical data for the MBC of this compound against a reference strain and clinical isolates of Mycobacterium tuberculosis.

Table 1: MIC and MBC of this compound against M. tuberculosis H37Rv

| Replicate | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| 1 | 0.5 | 1.0 | 2 | Bactericidal |

| 2 | 0.5 | 1.0 | 2 | Bactericidal |

| 3 | 0.25 | 0.5 | 2 | Bactericidal |

| Mean | 0.42 | 0.83 | 2 | Bactericidal |

Table 2: Comparative MIC and MBC of this compound and Standard Drugs against Drug-Susceptible M. tuberculosis Clinical Isolates

| Isolate ID | This compound | Isoniazid | Rifampicin |

| MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | |

| CS-01 | 0.5 / 1.0 | 0.06 / 0.25 | 0.125 / 0.5 |

| CS-02 | 0.25 / 0.5 | 0.03 / 0.125 | 0.06 / 0.25 |

| CS-03 | 0.5 / 1.0 | 0.06 / 0.25 | 0.125 / 0.5 |

Table 3: Comparative MIC and MBC of this compound and Standard Drugs against Multidrug-Resistant M. tuberculosis Clinical Isolates

| Isolate ID | This compound | Isoniazid | Rifampicin |

| MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | MIC / MBC (µg/mL) | |

| MDR-01 | 1.0 / 2.0 | >16 / >16 | >32 / >32 |

| MDR-02 | 0.5 / 1.0 | >16 / >16 | >32 / >32 |

| MDR-03 | 2.0 / 4.0 | >16 / >16 | >32 / >32 |

Experimental Protocols

Principle of the MBC Assay

The MBC assay is a two-step process. First, the Minimum Inhibitory Concentration (MIC) of the antimicrobial agent is determined using a broth microdilution method.[][6][7] Subsequently, aliquots from the wells of the MIC assay that show no visible bacterial growth are subcultured onto agar plates.[1] The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.[2][4]

Materials

-

Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline solution with 0.05% Tween 80

-

Sterile water with glass beads

-

McFarland standard No. 0.5

-

Incubator at 37°C with 5% CO2

-

Biosafety cabinet (Class II or higher)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Plate reader (optional, for MIC determination)

Protocol

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation:

-

Aseptically transfer a few colonies of the Mycobacterium strain from a solid culture into a tube containing sterile water and glass beads.

-

Vortex vigorously to create a homogenous suspension.

-

Allow the larger clumps to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1-5 x 10^5 CFU/mL.[][6]

-

-

Preparation of Drug Dilutions:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control for sterility.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Seal the plate with a breathable membrane or place it in a humidified container.

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 7-14 days, or until growth is clearly visible in the positive control well.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[6]

-

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing:

-

Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the positive control.

-

Homogenize the contents of each selected well by gentle pipetting.

-

Plate 100 µL from each selected well onto a Middlebrook 7H10 or 7H11 agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks, or until colonies are clearly visible on the plate from the positive control well.

-

-

MBC Determination:

-

Count the number of colonies on each plate.

-

The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1] To confirm this, a viable count of the initial inoculum should be performed at the time of the MIC setup.

-

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a plausible mechanism of action for a hypothetical antimycobacterial agent that inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][8] This pathway is based on the known mechanisms of drugs like isoniazid.[9][10]

Caption: Hypothetical mechanism of this compound.

Experimental Workflow for MBC Assay

The following diagram outlines the key steps in the Minimum Bactericidal Concentration (MBC) assay.

Caption: Workflow of the MBC assay.

References

- 1. mdpi.com [mdpi.com]

- 2. droracle.ai [droracle.ai]

- 3. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INH drug 'Isoniazid' | PDF [slideshare.net]

- 6. droracle.ai [droracle.ai]